

Solid phase extraction (SPE) protocols for DHA epoxides

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Compound of Interest

Compound Name: (+/-)7(8)-EpDPA

CAS No.: 895127-66-9

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Application Note & Protocol: High-Fidelity Solid Phase Extraction (SPE) of DHA Epoxides (EDPs)

Part 1: Executive Summary & Scientific Rationale

Docosahexaenoic acid (DHA) epoxides, known as Epoxydocosapentaenoic acids (EDPs), are potent lipid mediators generated by cytochrome P450 (CYP) epoxygenases.[1] Unlike their parent fatty acid, EDPs act as powerful regulators of angiogenesis, tumor growth, and nociception.

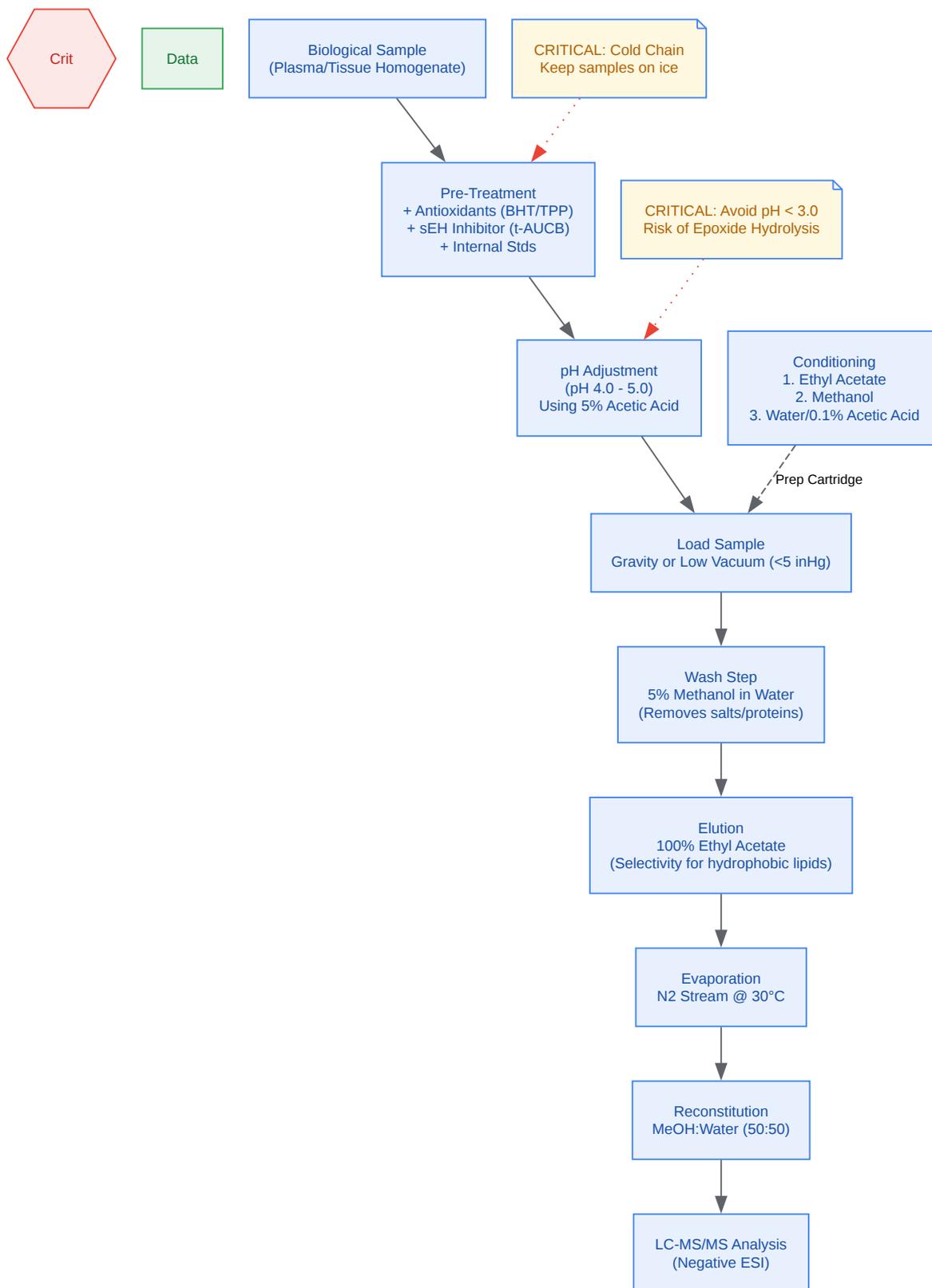
However, EDPs present a dual analytical challenge:

- **Chemical Lability:** They contain a strained three-membered epoxide ring sensitive to acidic hydrolysis, which converts them into biologically inactive diols (DiHDPA).
- **Enzymatic Degradation:** They are rapidly metabolized by Soluble Epoxide Hydrolase (sEH) in biological matrices.[1]

The Protocol Strategy: This protocol utilizes a Polymeric Reversed-Phase (HLB) extraction mechanism. Unlike silica-based C18, polymeric sorbents maintain retention capability even if the bed dries out and offer superior stability across the pH range required to preserve the epoxide ring. We employ a "Mild Acid/Ethyl Acetate" strategy to protonate the carboxyl group

for retention without triggering acid-catalyzed ring opening, followed by a non-polar elution to minimize matrix effects.

Part 2: Visual Workflow (Graphviz)



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Caption: Optimized SPE workflow for DHA epoxides emphasizing pH control and antioxidant stabilization to prevent artifactual degradation.

Part 3: Materials & Reagents

Component	Specification	Purpose
SPE Cartridge	Waters Oasis HLB (60 mg, 3 cc) or equivalent polymeric reversed-phase.	Hydrophilic-Lipophilic Balance sorbent retains polar and non-polar compounds; pH stable 0-14.
Antioxidant Mix	0.2 mg/mL BHT (Butylated hydroxytoluene) + 0.2 mg/mL TPP (Triphenylphosphine) in Methanol.	BHT stops radical oxidation; TPP reduces peroxides that can mimic oxylipins.
sEH Inhibitor	t-AUCB or AUDA (10 μ M final conc).	Prevents enzymatic conversion of EDPs to diols during thaw/prep.
Internal Standard	d11-14,15-EET or d5-DHA epoxides (Cayman Chemical).	Corrects for extraction loss and ionization suppression.[2]
Wash Solvent	5% Methanol in 0.1% Acetic Acid (aq).	Removes salts and hydrophilic proteins without eluting EDPs.
Elution Solvent	Ethyl Acetate (HPLC Grade).	Selectively elutes lipid mediators while leaving very polar interferences on the column.

Part 4: Detailed Experimental Protocol

Step 1: Sample Preparation & Pre-treatment

Rationale: Oxylipins are generated ex vivo by platelet activation and auto-oxidation. Immediate quenching is required.

- Thawing: Thaw plasma/tissue samples on ice. Do not allow to reach room temperature.

- Inhibition Cocktail: Immediately add 10 μL of Antioxidant Mix and 10 μL of sEH inhibitor solution per 500 μL of sample.
- Internal Standard: Spike 10 μL of deuterated Internal Standard (100 ng/mL). Vortex gently for 10 seconds.
- Protein Precipitation (Optional for Plasma): If plasma is very turbid, add 3 volumes of cold methanol, vortex, freeze at -20°C for 20 min, and centrifuge (10,000 x g, 10 min). Collect supernatant. Note: For standard SPE, direct loading of diluted plasma is often preferred to prevent solvent-based breakthrough.
- pH Adjustment: Dilute sample 1:3 with 0.1% Acetic Acid in water.
 - Check pH: Target pH is 4.0 – 5.0.
 - Why? This pH protonates the carboxylic acid ($\text{pK}_a \sim 4.8$) of the EDPs, ensuring they bind to the hydrophobic sorbent. WARNING: Do not use strong acids (HCl) or $\text{pH} < 3.0$, as this will hydrolyze the epoxide ring to a diol.

Step 2: SPE Cartridge Conditioning

Rationale: Activates the sorbent ligands and removes manufacturing contaminants.

- Solvent 1: Pass 3 mL Ethyl Acetate through the cartridge. (Removes lipophilic residues).
- Solvent 2: Pass 3 mL Methanol. (Wets the polymer).
- Equilibration: Pass 3 mL 0.1% Acetic Acid in Water.
 - Critical: Do not let the cartridge dry out completely after this step.

Step 3: Sample Loading

- Load the pre-treated sample onto the cartridge.
- Flow Rate: Gravity flow or very low vacuum ($< 2 \text{ mL/min}$).

- Mechanism:[3][4][5] Slow flow allows sufficient time for Van der Waals interactions between the fatty acid tail and the sorbent.

Step 4: Interference Wash

Rationale: Removes salts, sugars, and polar plasma proteins.

- Wash with 3 mL of 5% Methanol in 0.1% Acetic Acid.
- Drying: Apply high vacuum for 10–15 minutes to dry the sorbent.
 - Why? Residual water impedes the elution of lipids by organic solvents and complicates the evaporation step.

Step 5: Elution

- Place a collection tube (glass or low-binding polypropylene) under the cartridge.
- Elute with 3 mL of Ethyl Acetate.
 - Alternative: Some protocols use Methanol.[6][3][7][8][9] However, Ethyl Acetate is cleaner for lipidomics as it precipitates residual proteins and leaves behind very polar salts that might have survived the wash.

Step 6: Reconstitution

- Evaporation: Dry the eluate under a gentle stream of Nitrogen at 30°C.
 - Caution: Do not apply high heat (>40°C) as epoxides are thermally unstable.
- Re-dissolve: Reconstitute in 100 µL of Methanol:Water (50:50) containing 100 nM of a secondary internal standard (for instrument performance monitoring).
- Filtration: If particulates are visible, filter through a 0.2 µm PTFE membrane or centrifuge at 15,000 x g before transferring to LC vial.

Part 5: Quality Control & Validation Data

Table 1: Expected Recovery Rates (Oasis HLB Protocol)

Analyte	Matrix	Expected Recovery (%)	RSD (%)	Notes
19,20-EDP	Plasma	85 - 95%	< 8%	Most abundant DHA epoxide.
16,17-EDP	Plasma	80 - 90%	< 10%	
10,11-EDP	Plasma	75 - 85%	< 12%	Slightly more polar; wash step critical.
DiHDPA (Diol)	Plasma	> 90%	< 5%	High recovery indicates good extraction; High levels relative to EDPs suggest degradation.

Troubleshooting Guide:

- Issue: Low Recovery of Epoxides but High Diols.
 - Root Cause:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#) Acid hydrolysis during loading or evaporation.
 - Fix: Ensure pH > 4.0 during loading. Lower evaporation temperature. Confirm sEH inhibitor was added immediately.
- Issue: Ion Suppression in LC-MS.
 - Root Cause:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#) Phospholipids eluting with analytes.
 - Fix: The Ethyl Acetate elution step helps minimize phospholipid carryover compared to 100% Methanol. If suppression persists, use a specialized lipid removal plate (e.g., Ostro) prior to SPE.

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